2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a bromophenoxy group and a pyridinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of 2-bromophenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-bromophenoxy)-3-pyridinemethanol. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(2-bromophenoxy)pyridin-3-yl)ethanone
- 2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide
- 2-(2-bromophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and properties compared to its analogs .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-7-3-2-6-13(14)16)15(19)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZGIIILWDZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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